(R)-3-(1-Aminoethyl)benzonitrile hydrochloride
Overview
Description
“®-2-(1-Aminoethyl)benzonitrile hydrochloride” is a chemical compound with the molecular formula C9H11ClN2 . It has a molecular weight of 182.65 g/mol .
Molecular Structure Analysis
The compound has a 2D structure and a 3D conformer . The InChI string representation of the molecule is InChI=1S/C9H10N2.ClH/c1-7(11)9-5-3-2-4-8(9)6-10;/h2-5,7H,11H2,1H3;1H/t7-;/m1./s1
.
Physical And Chemical Properties Analysis
The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 1 . The topological polar surface area is 49.8 Ų . The compound has a heavy atom count of 12 .
Scientific Research Applications
Enantioselective Synthesis
The compound has been utilized as a starting material or intermediate in the enantioselective synthesis of complex molecules. For instance, α-hydroxy-β-amino acids, known for their high enantiomeric and diastereomeric purity, have been synthesized using chiral cyanohydrins derived from similar nitrile compounds. These acids are valuable in pharmaceutical research for their potential biological activities (Warmerdam et al., 1996).
Catalysis and Biotransformation
In catalysis, (R)-3-(1-Aminoethyl)benzonitrile hydrochloride or its derivatives have been used as substrates in reactions facilitated by catalysts like rhodium(III), leading to the formation of compounds such as 2-(Alkylamino)benzonitriles. These reactions are pivotal in the synthesis of various aromatic compounds, showcasing the versatility of nitrile compounds in organic synthesis (Dong et al., 2015).
Antimicrobial Research
Compounds derived from (R)-3-(1-Aminoethyl)benzonitrile hydrochloride have been investigated for their antimicrobial properties. For example, specific derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, contributing to the search for new antimicrobial agents (Kumar et al., 2022).
Chemical Sensing and Detection
Nitrilase-modified sensors, using enzymes that can hydrolyze nitrile compounds, have been developed for the detection of substances like benzonitrile in environmental samples. These sensors leverage the specificity of biocatalysts towards nitrile substrates, offering a novel approach to chemical detection and monitoring (Liu et al., 1995).
Safety And Hazards
The compound has a signal word of "Warning" . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . The hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
3-[(1R)-1-aminoethyl]benzonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.ClH/c1-7(11)9-4-2-3-8(5-9)6-10;/h2-5,7H,11H2,1H3;1H/t7-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKDPZGKJZQZAY-OGFXRTJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C#N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC(=C1)C#N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662526 | |
Record name | 3-[(1R)-1-Aminoethyl]benzonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(1-Aminoethyl)benzonitrile hydrochloride | |
CAS RN |
1286693-23-9 | |
Record name | 3-[(1R)-1-Aminoethyl]benzonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(1R)-1-aminoethyl]benzonitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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